Cas no 899957-01-8 (N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide)

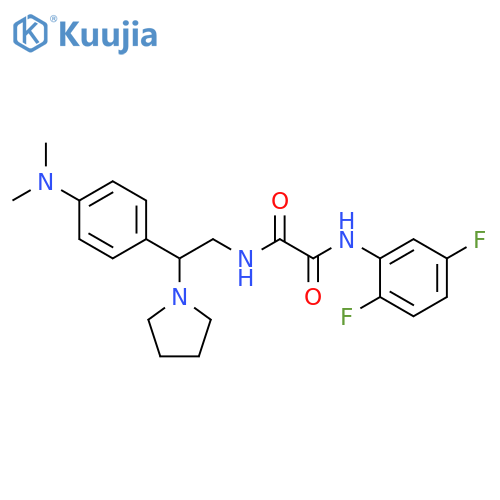

899957-01-8 structure

商品名:N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide

CAS番号:899957-01-8

MF:C22H26F2N4O2

メガワット:416.464251995087

CID:5500071

N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide 化学的及び物理的性質

名前と識別子

-

- N'-(2,5-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide

- Ethanediamide, N1-(2,5-difluorophenyl)-N2-[2-[4-(dimethylamino)phenyl]-2-(1-pyrrolidinyl)ethyl]-

- N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide

-

- インチ: 1S/C22H26F2N4O2/c1-27(2)17-8-5-15(6-9-17)20(28-11-3-4-12-28)14-25-21(29)22(30)26-19-13-16(23)7-10-18(19)24/h5-10,13,20H,3-4,11-12,14H2,1-2H3,(H,25,29)(H,26,30)

- InChIKey: GMPOEHYYXVFDAT-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC(F)=CC=C1F)(=O)C(NCC(C1=CC=C(N(C)C)C=C1)N1CCCC1)=O

N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2762-0169-20μmol |

N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |

899957-01-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2762-0169-2μmol |

N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |

899957-01-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2762-0169-1mg |

N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |

899957-01-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2762-0169-2mg |

N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |

899957-01-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2762-0169-5mg |

N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |

899957-01-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2762-0169-20mg |

N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |

899957-01-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2762-0169-10mg |

N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |

899957-01-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2762-0169-25mg |

N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |

899957-01-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2762-0169-5μmol |

N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |

899957-01-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2762-0169-10μmol |

N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |

899957-01-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

899957-01-8 (N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide) 関連製品

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量